molecular formula C13H8ClFO B15380632 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15380632
M. Wt: 234.65 g/mol
InChI Key: HUFPEJMTHFCHEZ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a multifunctional biphenyl derivative designed for advanced chemical synthesis and drug discovery research. This compound features a benzaldehyde core that is strategically substituted with chloro and fluoro groups on the adjacent phenyl rings. These electron-withdrawing halogens make the aldehyde group highly reactive, positioning this chemical as a valuable electrophilic building block for constructing complex molecular architectures . The primary research value of this compound lies in its application as a key precursor in the synthesis of pharmaceutically active heterocycles . It can undergo various condensation reactions, including the formation of Schiff bases, and serve as a substrate in multi-component reactions to generate libraries of compounds for biological screening . The specific halogen pattern (chloro and fluoro) is often incorporated to fine-tune the electronic characteristics, lipophilicity, and metabolic stability of lead molecules, which is a common strategy in medicinal chemistry for optimizing drug candidates . While the exact mechanism of action for this specific compound is target-dependent, its structure is analogous to other biphenyl derivatives that have been investigated for modulating protein-protein interactions, such as with Bcl-2 family proteins . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

6-chloro-2-fluoro-3-phenylbenzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H

InChI Key

HUFPEJMTHFCHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C=O)F

Origin of Product

United States

Biological Activity

4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is an organic compound characterized by its biphenyl structure with chlorine and fluorine substituents along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C₁₃H₈ClF O
  • Molecular Weight : Approximately 234.65 g/mol
  • Structure : The compound features a biphenyl core where the chlorine atom is positioned at the 4-site and the fluorine atom at the 2-site, with the aldehyde group located at the 3-position.

Antimicrobial Activity

Research indicates that 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde may exhibit various antimicrobial properties . The presence of halogen substituents enhances its reactivity towards biological targets, potentially leading to the inhibition of specific enzymes or receptors. Preliminary studies suggest that this compound could serve as a precursor for developing new antibacterial agents.

Antitumor Activity

The compound's structural features suggest it could also have antitumor activity . In studies involving similar biphenyl derivatives, compounds with analogous structures demonstrated significant inhibitory effects against various cancer cell lines. For instance, derivatives with chloropyrrole groups showed IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cells .

Study on Antitumor Properties

A study evaluated a series of biphenyl derivatives, including those with chlorine and fluorine substituents. The results indicated that compounds similar to 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde exhibited potent antitumor activities:

CompoundCell LineIC50 (μM)
Compound AA5490.32
Compound BKB0.67
Compound CK1111.19
Compound DNCI-H4601.22

These findings suggest that modifications in the biphenyl structure can significantly enhance biological activity.

The aldehyde group in 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde allows for covalent bonding with nucleophilic sites on proteins or enzymes, which may inhibit their activity or alter their function. This interaction is crucial for understanding how this compound could exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Carbaldehydes

Compound Name Substituents (Positions) Aldehyde Position Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde Cl (4), F (2) 3 238.66* Not Provided High electrophilicity; pharmaceutical intermediates
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde Cl (2), F (3',4') 4 256.65 1962207-81-3 Enhanced steric hindrance; agrochemical research
4'-(Dimethylamino)-4-nitro-[1,1'-biphenyl]-3-carbaldehyde NO₂ (4), N(CH₃)₂ (4') 3 296.29 Not Provided Fluorescence properties; photoremovable groups
5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde Cl (5), OH (4) 3 232.66 1248288-65-4 Hydrogen bonding capacity; antitumor agents
(E)-4-(1H-Imidazol-4-yl)-2′-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde Oxime CF₃ (2'), imidazole (4) 3 363.28* Not Provided Metal coordination; IDO1 inhibitors

*Calculated based on molecular formulas from evidence.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The nitro group () increases aldehyde electrophilicity, favoring nucleophilic attacks, while chloro/fluoro substituents () enhance stability and direct regioselectivity in cross-coupling reactions.
  • Electron-Donating Groups (EDGs): The dimethylamino group () reduces aldehyde reactivity but enables fluorescence applications.
  • Steric Hindrance : 2-Chloro-3',4'-difluoro derivatives () exhibit reduced rotational freedom, impacting crystallinity and binding in enzyme pockets.

Research Findings and Trends

  • Synthetic Optimization : Electron-deficient biphenyl carbaldehydes (e.g., nitro or trifluoromethyl derivatives) require palladium-catalyzed couplings under inert conditions, whereas EDG-containing analogs are more amenable to one-pot syntheses .
  • Structure-Activity Relationships (SAR) : Meta-substituted aldehydes (e.g., 3-carbaldehyde in the target compound) exhibit superior binding to para-substituted analogs in enzyme inhibition assays .
  • Thermal Stability : Fluorinated derivatives demonstrate higher thermal stability (Tₘ > 150°C) compared to hydroxylated variants, making them suitable for high-temperature reactions .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde?

Q. How is 4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde characterized?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.03) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry (e.g., bond angles between biphenyl rings) .

Table 2: Spectral Data

TechniqueKey SignalsSource
1^1H NMR (CDCl₃)δ 10.1 (CHO), 7.8–7.2 (aromatic H)
HRMSm/z 248.03 (C₁₃H₈ClFO⁺)

Advanced Research Questions

Q. How do electronic effects influence regioselectivity in halogenation reactions of biphenyl derivatives?

The meta-directing nature of the aldehyde group and ortho/para-directing effects of halogens (Cl, F) complicate regioselectivity. Computational studies (e.g., DFT) predict electron density distribution, guiding experimental design. For example:

  • Fluorine’s electronegativity directs electrophilic substitution to the ortho position relative to the aldehyde .
  • Chlorination at the 4-position is favored due to steric hindrance at adjacent sites .

Methodological Approach :

  • Use Hammett substituent constants (σ) to predict reactivity .
  • Validate with HPLC-MS to track reaction intermediates .

Q. What strategies are used to predict the biological activity of this compound?

Computational tools like QSAR (Quantitative Structure-Activity Relationship) and molecular docking assess interactions with targets (e.g., kinases, GPCRs). Key steps:

  • Generate 3D conformers using Molecular Dynamics (MD) simulations .
  • Screen against protein databases (e.g., PDB) to identify binding affinities .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Table 3: Predicted Bioactivity

TargetBinding Energy (kcal/mol)Assay TypeReference
COX-2-8.2Docking Study
EGFR Kinase-7.9In vitro IC₅₀

Q. How to resolve contradictions in reported solubility and stability data?

Discrepancies arise from solvent polarity, temperature, and measurement techniques. A systematic approach includes:

  • Solubility Parameter Analysis : Use Hansen solubility parameters to rank solvents (e.g., DMSO > THF > EtOH) .
  • Accelerated Stability Studies : Monitor degradation via HPLC under stress conditions (40°C, 75% RH) .

Table 4: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Source
DMSO25.625
Ethanol3.225

Q. What computational methods optimize reaction conditions for scale-up?

Machine Learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal parameters:

  • Temperature : ML identifies 80–90°C as ideal for coupling reactions .
  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% balances cost and efficiency .

Validation : Compare predicted vs. experimental yields using ANOVA to assess significance .

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